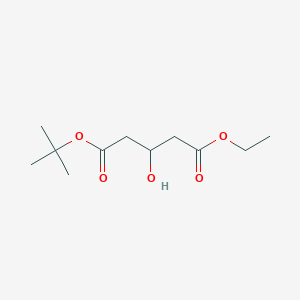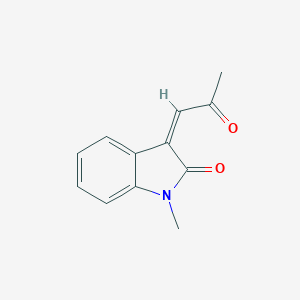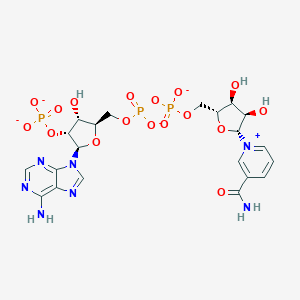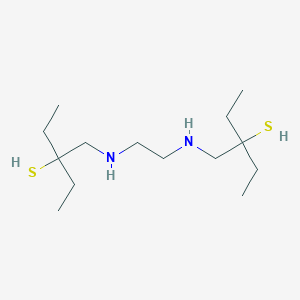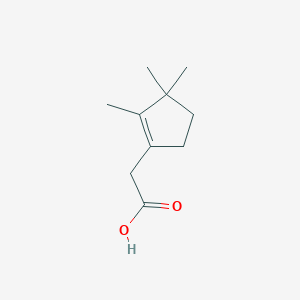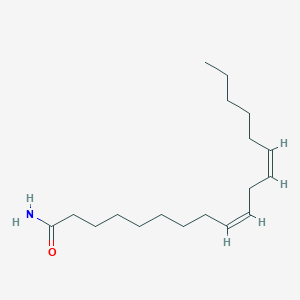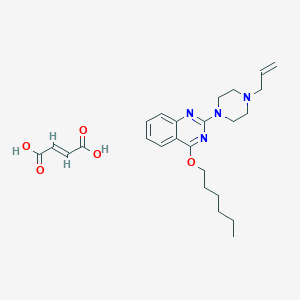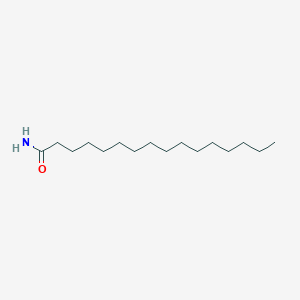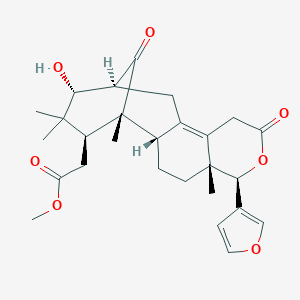
Proceranolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proceranolide is a limonoid. It has a role as a metabolite.
Scientific Research Applications
Pharmacological Properties
Proceranolide, derived from various plant sources, exhibits a range of pharmacological activities. Notably, a compound from "Cedrela fissilis Vell." seeds, including this compound, showed moderate antimycobacterial activity, considerable inhibition of nitric oxide production, and low cytotoxicity, indicating its potential in antimycobacterial applications (Nogueira et al., 2021).
Synthesis and Characterization
The enantioselective total synthesis of this compound has been achieved, providing insights into its chemical structure and potential applications. This synthesis contributes to the understanding of its bioactivity and potential therapeutic uses (Faber et al., 2012).
Related Compounds and Activities
While specific studies on this compound are limited, research on related compounds and plants from which this compound is derived, such as Calotropis procera, offers insights into the potential applications of this compound. For instance, Calotropis procera has shown various pharmacological activities, including antimicrobial, antinociceptive, and anti-inflammatory effects, which might be indicative of this compound's potential uses (Ramos et al., 2009), (Bharti et al., 2010).
Properties
CAS No. |
1915-68-0 |
|---|---|
Molecular Formula |
C27H34O7 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl 2-[(1R,2S,5R,6R,13S,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C27H34O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,22,24,30H,6,8,10-12H2,1-5H3/t16-,17-,19-,22+,24-,26+,27+/m0/s1 |
InChI Key |
WAIKPAHSFOBDTD-OLJNMEOCSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5[C@H](C([C@@H]([C@@]3(C5=O)C)CC(=O)OC)(C)C)O |
SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


